molecular formula C17H27N5O4S B2539586 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-92-3

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2539586
CAS No.: 2034224-92-3
M. Wt: 397.49
InChI Key: RFYPHUNEORDDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound , due to its complex structure involving pyridazin-3-yl and piperidin-4-yl groups, is likely to be involved in intricate chemical syntheses and reactions. Studies on similar structures have led to the development of various synthetic routes and reactions, contributing to the field of organic chemistry and drug development.

For instance, research has demonstrated the synthesis of complex molecules through multistep reactions, such as the Bohlmann-Rahtz heteroannulation, which is a method used to construct pyridine rings. This approach has been applied to synthesize derivatives of sulfomycinamate, a compound related to thiopeptide antibiotics, showcasing the utility of such structures in antibiotic development (Bagley et al., 2005).

Another example is the synthesis of novel derivatives through condensation reactions, which are pivotal in creating various heterocyclic compounds with potential therapeutic applications. Such reactions have been used to create styryl derivatives and pyridazinone compounds, highlighting the versatility of pyridazin-3-yl structures in synthesizing new chemical entities with possible pharmacological properties (El-Gaby et al., 2003).

Molecular Structure and Characterization

The detailed molecular structure and characterization of compounds containing pyridazin-3-yl and piperidin-4-yl moieties are crucial for understanding their chemical properties and potential applications. Research has led to the identification of unique structural features, such as intramolecular hydrogen bonds, which can influence the chemical behavior and reactivity of such compounds. These findings are important for designing molecules with desired properties and for understanding their interactions at the molecular level (Saldías et al., 2020).

Application in Drug Development

Compounds with pyridazin-3-yl and piperidin-4-yl groups have been explored for their potential in drug development, particularly as inhibitors or antagonists for specific receptors. For instance, research into cannabinoid receptor antagonists has utilized similar structures to design potent and selective compounds, contributing to the development of new therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPHUNEORDDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.